Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt

Description

Significance of Fluorogenic Peptide Substrates in Enzymology

Fluorogenic peptide substrates are invaluable tools in biochemistry and molecular biology, designed to emit a fluorescent signal upon enzymatic cleavage. rndsystems.com These specialized molecules consist of a peptide sequence recognized by a specific protease, linked to a fluorescent reporter group, or fluorophore, which is typically quenched in the intact substrate. The cleavage of a specific amide bond within the peptide by a protease liberates the fluorophore from the quencher, resulting in a measurable increase in fluorescence. embopress.org

This characteristic allows for the real-time, continuous monitoring of enzyme activity, which is a significant advantage over endpoint assays. ubpbio.com The high sensitivity of fluorescence detection enables the use of low substrate concentrations and the detection of low levels of enzyme activity. nih.gov Consequently, fluorogenic substrates are extensively employed for determining enzyme kinetics, elucidating substrate specificity, and for high-throughput screening of potential enzyme inhibitors, which is a critical aspect of drug discovery. bachem.comrndsystems.comubpbio.com

Overview of Proteolytic Enzymes and Deubiquitinating System Research

Proteolytic enzymes, or proteases, are a diverse and ubiquitous group of enzymes that catalyze the hydrolysis of peptide bonds in proteins. ubpbio.com They are fundamentally important in virtually all biological processes, including protein turnover, cell signaling, cell cycle regulation, apoptosis, and the immune response. ubpbio.com Proteases can be classified into several families based on their catalytic mechanism, such as serine, cysteine, aspartic, and metalloproteases. ubpbio.com The dysregulation of proteolytic activity is implicated in a wide range of diseases, making proteases significant targets for therapeutic intervention.

A specialized and crucial component of the proteolytic landscape is the deubiquitinating system. Ubiquitination, the process of attaching ubiquitin (a small regulatory protein) to substrate proteins, is a key post-translational modification that can alter a protein's function, localization, or mark it for degradation by the proteasome. This process is reversible and is countered by deubiquitinating enzymes (DUBs), which cleave ubiquitin from target proteins. glpbio.com DUBs are primarily cysteine proteases and are essential for maintaining cellular homeostasis by recycling ubiquitin and rescuing proteins from degradation. glpbio.com Given their regulatory roles in numerous cellular pathways, DUBs have become important targets in the study and treatment of diseases such as cancer and neurodegenerative disorders.

Contextualization of Z-Arg-Leu-Arg-Gly-Gly-AMC Acetate (B1210297) Salt as a Probe in Protease Studies

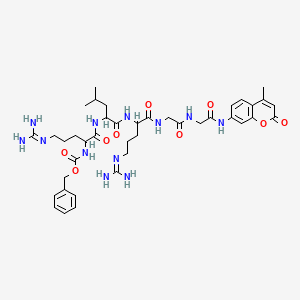

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt is a synthetic fluorogenic substrate specifically designed to probe the activity of certain proteases, particularly those within the deubiquitinating enzyme family. bachem.comglpbio.com The peptide sequence, Arg-Leu-Arg-Gly-Gly, mimics the C-terminal sequence of ubiquitin, making it a substrate for enzymes that recognize and cleave this motif. bpsbioscience.comsigmaaldrich.com The "Z" at the N-terminus represents a benzyloxycarbonyl group, which acts as a protecting group for the amino acid. bpsbioscience.com The C-terminus is linked to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter. caymanchem.com

In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal glycine (B1666218) and AMC, the fluorophore is released, leading to a quantifiable increase in fluorescence. caymanchem.com This substrate is particularly useful for studying the activity of ubiquitin C-terminal hydrolases (UCHs) and certain ubiquitin-specific proteases (USPs), such as Isopeptidase T (also known as USP5). bachem.comglpbio.com It has also been identified as a substrate for the papain-like protease (PLpro) of coronaviruses, including SARS-CoV. bpsbioscience.commedchemexpress.comfishersci.com The use of this compound allows for continuous and sensitive assays to determine the kinetic parameters of these enzymes and to screen for their inhibitors. bachem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C40H56N12O9 • C2H4O2 |

| Molecular Weight | 848.9 g/mol (free base) caymanchem.com |

| Excitation Wavelength | 340-360 nm caymanchem.commedchemexpress.com |

| Emission Wavelength | 440-460 nm caymanchem.commedchemexpress.com |

| Solubility | Soluble in DMSO nih.gov |

| Appearance | White to beige powder or film medchemexpress.com |

Table 2: Research Applications and Target Enzymes for this compound

| Target Enzyme | Enzyme Family | Research Application |

| Isopeptidase T (USP5) | Ubiquitin Specific Protease (USP) | Kinetic studies and inhibitor screening. bachem.comglpbio.com |

| Ubiquitin C-terminal Hydrolases (UCHs) | Ubiquitin C-terminal Hydrolase | General substrate for UCH family activity assays. bachem.comglpbio.com |

| SARS-CoV Papain-like Protease (PLpro) | Cysteine Protease | Studying viral deubiquitinating activity and screening for antiviral inhibitors. bpsbioscience.comsigmaaldrich.commedchemexpress.com |

| MERS-CoV Papain-like Protease (PLpro) | Cysteine Protease | Substrate for MERS-CoV PLpro activity assays. medchemexpress.com |

Structure

2D Structure

Properties

Molecular Formula |

C40H56N12O9 |

|---|---|

Molecular Weight |

848.9 g/mol |

IUPAC Name |

benzyl N-[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C40H56N12O9/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46) |

InChI Key |

BOVMHLIAYDDKAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Molecular Mechanism of Action of Z Arg Leu Arg Gly Gly Amc Acetate Salt As an Enzymatic Substrate

Peptide Sequence Recognition and Enzyme-Substrate Interactions

The specificity of Z-Arg-Leu-Arg-Gly-Gly-AMC as a substrate is dictated by the precise interactions between its peptide sequence and the active site of the target enzyme. For ubiquitin C-terminal hydrolases (UCHs), the active site is a groove on the enzyme's surface that accommodates the C-terminal region of ubiquitin or, in this case, the mimicking peptide. The Arg-Leu-Arg-Gly-Gly sequence fits into this groove, with specific amino acid residues of the enzyme forming hydrogen bonds and electrostatic interactions with the substrate's side chains and backbone. The highly dynamic crossover loop of UCHs is particularly involved in substrate binding and selectivity. frontiersin.orgiiserpune.ac.in

In the case of SARS-CoV papain-like protease (PLpro), the enzyme recognizes the consensus cleavage sequence LXGG. nih.gov The Arg-Leu-Arg-Gly-Gly sequence of the substrate fits this motif, allowing for specific binding within the enzyme's active site. The catalytic triad (B1167595) of PLpro, comprising Cys111, His272, and Asp286, is positioned to interact with the scissile bond of the substrate. acs.org The binding of the substrate to the enzyme is a critical first step that positions the peptide bond between the C-terminal glycine (B1666218) and the AMC group for subsequent cleavage.

Principles of Enzymatic Hydrolysis and Cleavage

The cleavage of Z-Arg-Leu-Arg-Gly-Gly-AMC is an example of enzymatic hydrolysis, a fundamental biochemical reaction. Both UCHs and SARS-CoV PLpro are cysteine proteases, and they employ a similar catalytic mechanism to hydrolyze the amide bond linking the peptide to the AMC fluorophore. nih.govembopress.org

The catalytic process can be broken down into the following key steps:

Nucleophilic Attack: The catalytic cycle is initiated by a nucleophilic attack from the thiolate anion of the active site cysteine residue on the carbonyl carbon of the peptide bond between the C-terminal glycine and AMC. nih.govfrontiersin.org This is facilitated by the other members of the catalytic triad, a histidine and an aspartate or asparagine residue, which act as a general base to deprotonate the cysteine. nih.govfrontiersin.org

Formation of a Tetrahedral Intermediate: This attack results in the formation of a short-lived, unstable tetrahedral intermediate. embopress.org

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the cleavage of the scissile bond and the release of the AMC molecule, which now has a free amino group. embopress.org Simultaneously, an acyl-enzyme intermediate is formed, where the peptide portion of the substrate is covalently attached to the enzyme's cysteine residue via a thioester bond. frontiersin.org

Deacylation: A water molecule then enters the active site and, activated by the catalytic histidine, acts as a nucleophile to attack the carbonyl carbon of the acyl-enzyme intermediate. This leads to the hydrolysis of the thioester bond, releasing the peptide fragment and regenerating the free, active enzyme. embopress.org

Fluorogenic Release Mechanism of 7-Amino-4-methylcoumarin (B1665955) (AMC)

The utility of Z-Arg-Leu-Arg-Gly-Gly-AMC as a reporter substrate lies in the fluorescence properties of the AMC moiety. When the AMC is part of the intact peptide substrate, its fluorescence is significantly quenched. researchgate.net This phenomenon is a form of static quenching, where the covalent linkage to the peptide alters the conjugated system of electrons within the coumarin (B35378) ring structure. researchgate.net This change in the electronic environment leads to a decrease in the fluorescence quantum yield and a shift in the excitation and emission wavelengths. researchgate.net

Upon enzymatic cleavage, the 7-amino-4-methylcoumarin is released as a free molecule. adipogen.com This liberation restores the original electronic structure of the coumarin ring, resulting in a dramatic increase in fluorescence intensity. ubpbio.com The free AMC exhibits strong fluorescence with excitation and emission maxima typically around 340-360 nm and 440-460 nm, respectively. glpbio.comnih.gov This significant change in fluorescence provides a direct and sensitive measure of the enzymatic activity. The rate of the increase in fluorescence is proportional to the rate of substrate hydrolysis, allowing for the quantitative determination of enzyme kinetics.

| Compound State | Fluorescence | Excitation Wavelength (approx.) | Emission Wavelength (approx.) |

| Z-Arg-Leu-Arg-Gly-Gly-AMC (Intact) | Quenched/Low | ~330 nm | ~390 nm |

| 7-Amino-4-methylcoumarin (Cleaved) | High | 340-360 nm | 440-460 nm |

Enzymatic Specificity and Kinetic Characterization of Z Arg Leu Arg Gly Gly Amc Acetate Salt

Substrate for Deubiquitinating Enzymes (DUBs)

Z-Arg-Leu-Arg-Gly-Gly-AMC serves as a substrate for various deubiquitinating enzymes (DUBs), a large family of proteases that play critical roles in the ubiquitin-proteasome system by cleaving ubiquitin from target proteins. The RLRGG sequence mimics the C-terminus of ubiquitin, making it a target for DUBs that recognize and process this motif.

Specificity for Isopeptidase T (USP5)

Z-Arg-Leu-Arg-Gly-Gly-AMC is a well-established fluorogenic substrate for Isopeptidase T, also known as Ubiquitin-specific-processing protease 5 (USP5). ubpbio.combachem.comcaymanchem.com USP5 is a DUB that is responsible for processing unanchored polyubiquitin (B1169507) chains. The cleavage of the AMC group from the peptide by USP5 allows for the quantification of its enzymatic activity. caymanchem.com Kinetic studies have been performed to characterize this interaction. For instance, the catalytic efficiency (kcat/Km) of isopeptidase T for Z-RLRGG-AMC has been reported to be 95 M⁻¹s⁻¹. bachem.com However, it is noteworthy that the hydrolysis of a more complete substrate, Ubiquitin-AMC (Ub-AMC), by isopeptidase T is significantly more efficient, with a kcat/Km ratio 10,000-fold higher than that for Z-Leu-Arg-Gly-Gly-AMC. researchgate.net This highlights the importance of remote interactions with the full ubiquitin molecule for optimal catalytic activity.

Activity with Ubiquitin C-terminal Hydrolases (UCHs)

In addition to USP5, Z-Arg-Leu-Arg-Gly-Gly-AMC is also utilized as a substrate for another class of DUBs, the Ubiquitin C-terminal Hydrolases (UCHs). ubpbio.combachem.com Members of the UCH family, such as UCH-L1 and UCH-L3, are known to cleave small C-terminal leaving groups from ubiquitin. adipogen.comreactome.org While Z-RLRGG-AMC can be hydrolyzed by UCHs, it is generally considered a poor substrate compared to substrates that include the entire ubiquitin moiety. nih.gov For example, the rate constant (kc/Km) for the hydrolysis of Ub-AMC by UCH-L3 is over 10,000,000-fold greater than that for the cleavage of Z-Leu-Arg-Gly-Gly-AMC. researchgate.net This vast difference in catalytic efficiency underscores that while the RLRGG sequence is a recognition element, the broader ubiquitin structure is paramount for efficient catalysis by UCHs.

Mimicry of Ubiquitin C-Terminal Sequences in DUB Substrate Recognition

The core principle behind the utility of Z-Arg-Leu-Arg-Gly-Gly-AMC lies in its ability to mimic the C-terminal sequence of ubiquitin (-Arg-Leu-Arg-Gly-Gly). nih.gov This sequence is exposed upon the processing of ubiquitin precursors and is the site of cleavage for many DUBs. By presenting this sequence linked to a fluorophore, the substrate allows for a simplified in vitro system to study the basic catalytic function of these enzymes without the complexity of the full ubiquitin protein. However, kinetic data consistently demonstrates that while this mimicry is sufficient for recognition and cleavage, it does not recapitulate the full catalytic efficiency observed with ubiquitin-conjugated substrates. researchgate.netnih.govnih.gov This suggests that interactions with the globular domain of ubiquitin are crucial for stabilizing the transition state during catalysis by DUBs.

Substrate for Viral Proteases

Beyond its use in studying endogenous DUBs, Z-Arg-Leu-Arg-Gly-Gly-AMC has gained significant traction as a substrate for viral proteases, particularly those from coronaviruses which possess deubiquitinating activity.

Role in SARS-CoV Papain-like Protease (PLpro) Studies

Z-Arg-Leu-Arg-Gly-Gly-AMC is a key reagent in the study of the Papain-like Protease (PLpro) of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2. medchemexpress.combioscience.co.uk SARS-CoV PLpro is a multifunctional enzyme essential for viral replication and also exhibits DUB activity, which helps the virus evade the host's innate immune response. nih.gov The RLRGG sequence is recognized and cleaved by PLpro, making Z-RLRGG-AMC a convenient tool for monitoring its proteolytic activity in biochemical assays. nih.gov

Kinetic studies have been conducted to characterize the interaction between Z-RLRGG-AMC and CoV PLpros. For instance, the apparent Michaelis constant (Km) and maximum velocity (Vmax) have been determined for both MERS-CoV PLpro and SARS-CoV-2 PLpro using this substrate. researchgate.net Interestingly, significant differences in catalytic efficiency have been observed between PLpro from different coronaviruses. MERS-CoV PLpro displays considerably lower activity towards Z-RLRGG-AMC compared to SARS-CoV PLpro, with an approximately 100-fold lower kcat/Km value. nih.gov This suggests distinct active site architectures and substrate recognition mechanisms among these viral proteases.

The following table summarizes kinetic parameters for the cleavage of Z-RLRGG-AMC by different viral proteases:

| Enzyme | Km (μM) | Vmax (RFU/sec) | kcat/Km (μM⁻¹min⁻¹) | Reference |

| MERS-CoV PLpro | 284 | 9487 | 0.003 | nih.govresearchgate.net |

| SARS-CoV-2 PLpro | 203 | 9661 | 0.3 | nih.govresearchgate.net |

Note: Kinetic parameters can vary based on assay conditions.

Implications for Antiviral Research Strategies

The use of Z-Arg-Leu-Arg-Gly-Gly-AMC as a substrate for SARS-CoV PLpro has significant implications for antiviral research. It provides a robust and high-throughput method for screening potential inhibitors of this crucial viral enzyme. nih.gov By measuring the reduction in AMC fluorescence in the presence of a test compound, researchers can identify molecules that block PLpro activity. This approach has been instrumental in the discovery and characterization of numerous PLpro inhibitors. nih.govnih.gov

For example, this substrate has been used to determine the half-maximal inhibitory concentration (IC50) values for a variety of compounds against SARS-CoV-2 PLpro. The identification of potent inhibitors of PLpro is a promising strategy for the development of broad-spectrum antiviral therapies against coronaviruses, as this enzyme is highly conserved among different members of the coronavirus family. nih.govnih.gov

The table below presents IC50 values of select inhibitors against SARS-CoV-2 PLpro, determined using the Z-RLRGG-AMC substrate assay.

| Inhibitor | IC50 (μM) | Reference |

| GRL0617 | ~0.6 | nih.gov |

| Compound 7 (fumarate methyl ester) | 0.094 | nih.gov |

| Compound 12 (propiolamide) | 0.098 | nih.gov |

| Sinapic Acid (against MERS-CoV PLpro) | 68.58 | nih.gov |

Note: IC50 values are dependent on assay conditions, including enzyme and substrate concentrations, and incubation times.

Determination of Enzymatic Kinetic Parameters

The interaction between an enzyme and Z-Arg-Leu-Arg-Gly-Gly-AMC can be quantitatively described by determining key kinetic parameters. These constants provide insight into the enzyme's affinity for the substrate and its efficiency in catalysis.

Analysis of Michaelis-Menten Constants (Km)

The Michaelis-Menten constant (K_m) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A low K_m value typically indicates a high affinity of the enzyme for the substrate.

Calculation of Catalytic Efficiency (k_cat/K_m)

The catalytic efficiency, represented by the ratio k_cat/K_m, is a measure of how efficiently an enzyme converts a substrate into a product. It is a crucial parameter for comparing the specificity of an enzyme for different substrates or the efficiency of different enzymes towards the same substrate.

A key study investigating the specificity of Isopeptidase T determined the catalytic efficiency for the hydrolysis of Z-Arg-Leu-Arg-Gly-Gly-AMC. nih.govelsevierpure.com The research demonstrated a clear preference of the enzyme for peptide sequences that mimic the C-terminus of ubiquitin.

| Substrate | Enzyme | k_cat/K_m (M⁻¹s⁻¹) |

| Z-Arg-Leu-Arg-Gly-Gly-AMC | Isopeptidase T | 95 |

| Z-Leu-Arg-Gly-Gly-AMC | Isopeptidase T | 18 |

| Z-Arg-Gly-Gly-AMC | Isopeptidase T | 1 |

| Z-Gly-Gly-AMC | Isopeptidase T | <0.1 |

| This table presents the catalytic efficiency of Isopeptidase T with Z-Arg-Leu-Arg-Gly-Gly-AMC and related peptide substrates. Data sourced from Stein, R. L., et al. (1995). nih.govelsevierpure.com |

The data clearly indicates that the extended peptide sequence of Z-Arg-Leu-Arg-Gly-Gly-AMC is a significantly more efficient substrate for Isopeptidase T compared to shorter analogous peptides, highlighting the importance of the P4 and P3 residues (Arginine and Leucine, respectively) for recognition and catalysis by this enzyme.

Comparative Kinetic Profiling Across Enzyme Variants

Z-Arg-Leu-Arg-Gly-Gly-AMC is a valuable tool for the comparative kinetic profiling of enzyme variants, such as those generated through site-directed mutagenesis. By keeping the substrate constant, any observed changes in kinetic parameters can be attributed to the specific amino acid substitutions in the enzyme.

A study on the mutational landscape of the SARS-CoV-2 papain-like protease (PLpro) utilized Z-Arg-Leu-Arg-Gly-Gly-AMC to assess the enzymatic activity of various mutants. nih.gov This research provided insights into which residues are critical for catalytic function and substrate binding. Michaelis-Menten kinetics were performed on selected variants, such as M208A and M208W, to understand their impact on catalysis. The catalytic efficiencies for these variants when acting on Z-Arg-Leu-Arg-Gly-Gly-AMC were determined. researchgate.net

| Enzyme Variant | k_cat/K_m (µM⁻¹min⁻¹) |

| SARS-CoV-2 PLpro (Wild-Type) | ~0.025 |

| SARS-CoV-2 PLpro (M208A) | ~0.125 |

| SARS-CoV-2 PLpro (M208W) | ~0.01 |

| This table shows the comparative catalytic efficiency of wild-type SARS-CoV-2 PLpro and two of its variants with the substrate Z-Arg-Leu-Arg-Gly-Gly-AMC. Data is approximated from graphical representations in Wu, X., et al. (2024). nih.govresearchgate.net |

These findings demonstrate that the M208A mutation significantly enhances the catalytic efficiency of PLpro towards Z-Arg-Leu-Arg-Gly-Gly-AMC, while the M208W mutation leads to a decrease in efficiency compared to the wild-type enzyme. This highlights the utility of this substrate in discerning the functional consequences of specific mutations.

Substrate Specificity Profiling Methodologies

The use of Z-Arg-Leu-Arg-Gly-Gly-AMC is a specific application of a broader methodology for profiling protease substrate specificity using fluorogenic peptide substrates. The general principle involves the enzymatic cleavage of the amide bond between the peptide and the fluorescent AMC group, resulting in an increase in fluorescence that can be monitored over time.

A typical methodology for a kinetic assay to determine the activity of a deubiquitinating enzyme using Z-Arg-Leu-Arg-Gly-Gly-AMC involves the following steps:

Reagent Preparation :

A stock solution of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate (B1210297) salt is prepared, typically in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

An assay buffer is prepared, often containing a buffering agent (e.g., Tris-HCl or HEPES) at a specific pH, and may include additives such as a reducing agent (e.g., dithiothreitol (B142953) or DTT) to maintain the active state of cysteine proteases, and a chelating agent (e.g., EDTA).

Assay Setup :

The assay is typically performed in a microplate format (e.g., a 96- or 384-well plate) to allow for multiple reactions to be run in parallel.

A reaction mixture is prepared containing the assay buffer and the enzyme at a fixed concentration.

To determine K_m and V_max, a range of concentrations of the Z-Arg-Leu-Arg-Gly-Gly-AMC substrate are added to the reaction mixtures.

Data Acquisition :

The reaction is initiated by the addition of the substrate to the enzyme solution (or vice versa).

The fluorescence intensity is measured immediately and continuously over a set period using a microplate reader. The excitation wavelength for AMC is typically around 340-360 nm, and the emission wavelength is around 440-460 nm. repec.org

Data Analysis :

The initial reaction rates (velocities) are calculated from the linear portion of the fluorescence versus time plots.

These initial rates are then plotted against the corresponding substrate concentrations.

The resulting data is fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_m and V_max. The k_cat is then calculated from V_max and the enzyme concentration. The catalytic efficiency (k_cat/K_m) is subsequently calculated from these determined values.

This fluorogenic assay methodology provides a sensitive, continuous, and high-throughput compatible means of characterizing the enzymatic activity and substrate specificity of proteases that recognize the RLRGG sequence.

Methodological Frameworks for Z Arg Leu Arg Gly Gly Amc Acetate Salt Based Assays

Development of Fluorometric Enzyme Activity Assays

Fluorometric assays based on Z-Arg-Leu-Arg-Gly-Gly-AMC offer high sensitivity and a wide dynamic range for measuring enzyme kinetics and for screening potential inhibitors. These assays can be broadly categorized into two primary approaches: real-time continuous monitoring and endpoint fluorescence measurements.

Real-Time Continuous Monitoring Assays

Real-time continuous monitoring assays involve the uninterrupted measurement of fluorescence intensity from the moment the reaction is initiated. This method provides detailed kinetic information, including the initial reaction velocity (V₀), which is crucial for mechanistic studies of enzyme function and inhibition.

The assay is typically performed in a microplate format using a fluorescence plate reader capable of kinetic measurements. The reaction mixture generally consists of the enzyme, the Z-Arg-Leu-Arg-Gly-Gly-AMC substrate, and a suitable assay buffer. The reaction is initiated by the addition of either the enzyme or the substrate to the pre-incubated mixture. The fluorescence of the liberated AMC is then monitored at regular intervals over a defined period. The excitation and emission wavelengths for AMC are typically in the range of 340-360 nm and 440-460 nm, respectively.

The rate of the reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot. This initial velocity is directly proportional to the enzyme's activity under the given conditions. Continuous monitoring is particularly advantageous for determining kinetic parameters such as Kₘ and Vₘₐₓ, as well as for characterizing the mode of action of inhibitors.

Endpoint Fluorescence Measurements

Endpoint fluorescence measurements are taken at a single time point after the enzymatic reaction has been allowed to proceed for a predetermined duration. This approach is often simpler and more amenable to high-throughput applications where detailed kinetic information for each sample is not required.

In an endpoint assay, the enzyme and substrate are incubated together for a specific period, during which the enzymatic reaction proceeds. To halt the reaction and ensure accurate measurement, a stop reagent is typically added. The choice of stop reagent depends on the enzyme and assay conditions, but options can include acids, bases, or specific inhibitors that rapidly inactivate the enzyme. After stopping the reaction, the fluorescence of the accumulated AMC is measured using a fluorescence plate reader.

This method is well-suited for screening large numbers of compounds to identify potential enzyme inhibitors. The percentage of inhibition can be calculated by comparing the fluorescence signal in the presence of a test compound to that of a control reaction without the compound. While less detailed than continuous monitoring, endpoint assays provide a robust and efficient method for primary screening.

High-Throughput Screening (HTS) Applications

The properties of Z-Arg-Leu-Arg-Gly-Gly-AMC make it an excellent substrate for high-throughput screening (HTS) campaigns aimed at discovering novel enzyme inhibitors. Its high sensitivity and the fluorescent nature of the readout are well-suited for the miniaturized and automated formats characteristic of HTS.

Miniaturization of Assay Formats for Compound Libraries

A key aspect of HTS is the miniaturization of assay volumes to reduce the consumption of expensive reagents and to increase throughput. Assays utilizing Z-Arg-Leu-Arg-Gly-Gly-AMC can be readily adapted from standard 96-well plates to higher-density formats such as 384-well or even 1536-well plates. nih.gov

Miniaturization involves scaling down the volumes of all reaction components, including the enzyme, substrate, and test compounds. For instance, a typical assay in a 384-well plate might have a final reaction volume of 20-50 µL. nih.gov This reduction in volume requires precise liquid handling to maintain assay accuracy and reproducibility. The signal-to-background ratio is a critical parameter to consider during miniaturization, and the concentrations of the enzyme and substrate may need to be re-optimized to ensure a robust signal in smaller volumes. The quality of an HTS assay is often assessed by calculating the Z'-factor, a statistical parameter that reflects the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS. nih.gov

Automation and Data Acquisition in HTS Platforms

Automation is integral to the efficiency and reproducibility of HTS. Robotic systems are employed for compound handling, reagent dispensing, and plate transport. For assays with Z-Arg-Leu-Arg-Gly-Gly-AMC, automated liquid handlers are used to dispense nanoliter to microliter volumes of compounds from libraries into the assay plates. Subsequently, dispensers add the enzyme and substrate solutions to initiate the reaction.

Following incubation, a fluorescence plate reader integrated into the HTS platform automatically measures the fluorescence intensity from each well. These readers are capable of rapidly scanning entire microplates, enabling the screening of thousands of compounds in a short period. The data acquisition software captures the fluorescence readings and associates them with the corresponding compounds. This raw data is then processed and analyzed to identify "hits"—compounds that exhibit significant inhibition of the target enzyme. Further dose-response studies are then typically performed on these hits to confirm their activity and determine their potency (e.g., IC₅₀ values).

Optimization of Assay Conditions

To ensure the reliability and sensitivity of assays using Z-Arg-Leu-Arg-Gly-Gly-AMC, it is crucial to optimize several experimental parameters. These include the concentrations of the enzyme and substrate, as well as the composition of the assay buffer, including pH and the presence of additives.

The optimal enzyme concentration should be high enough to produce a robust signal within a reasonable time frame but low enough to ensure that the reaction remains in the linear range for the duration of the measurement. This is typically determined by titrating the enzyme concentration and monitoring the initial reaction velocity. For example, in an assay for SARS-CoV-2 PLpro, an enzyme concentration of 40 nM was found to be optimal for HTS. nih.gov

The substrate concentration is another critical parameter. Ideally, the substrate concentration should be at or near the Michaelis constant (Kₘ) of the enzyme to ensure sensitivity to competitive inhibitors. However, for practical purposes in HTS, a substrate concentration that yields a strong signal and remains well below the point of substrate inhibition is often chosen. A common starting point for Z-Arg-Leu-Arg-Gly-Gly-AMC concentration is in the range of 20-100 µM. nih.gov For a SARS-CoV-2 PLpro HTS assay, a substrate concentration of 50 µM was successfully used. nih.gov

The pH of the assay buffer can significantly impact enzyme activity, as it affects the ionization state of amino acid residues in the enzyme's active site. The optimal pH for a given enzyme should be determined by testing a range of pH values. For instance, the activity of SARS-CoV-2 PLpro using a similar substrate was found to be optimal in a pH range of 7.5 to 8.0.

Other components of the assay buffer, such as salts, detergents, and reducing agents, can also influence enzyme activity and stability. For example, deubiquitinating enzymes are often cysteine proteases, and their activity is dependent on a reducing environment. Therefore, a reducing agent like dithiothreitol (B142953) (DTT) is commonly included in the assay buffer. Additives like bovine serum albumin (BSA) may also be included to prevent non-specific binding of the enzyme to the assay plate. A typical assay buffer for a deubiquitinase might contain 50 mM HEPES (pH 7.4), 0.01% Triton X-100, 0.1 mg/mL BSA, and 2 mM DTT.

Below are interactive data tables summarizing typical optimization parameters for an assay using Z-Arg-Leu-Arg-Gly-Gly-AMC with a generic deubiquitinase.

Table 1: Effect of Enzyme Concentration on Initial Reaction Velocity

| Enzyme Concentration (nM) | Initial Velocity (RFU/min) |

|---|---|

| 0 | 5 |

| 5 | 50 |

| 10 | 100 |

| 20 | 195 |

| 40 | 380 |

Table 2: Effect of Substrate Concentration on Fluorescence Signal (Endpoint Assay)

| Substrate Concentration (µM) | Fluorescence Signal (RFU) |

|---|---|

| 0 | 100 |

| 10 | 1500 |

| 25 | 3500 |

| 50 | 6000 |

| 100 | 8500 |

Table 3: pH Profile of Enzyme Activity

| pH | Relative Activity (%) |

|---|---|

| 5.5 | 25 |

| 6.0 | 45 |

| 6.5 | 70 |

| 7.0 | 90 |

| 7.5 | 100 |

| 8.0 | 95 |

Buffer Composition and pH Considerations

The composition and pH of the assay buffer are critical for maintaining enzyme structure, stability, and catalytic activity. The choice of buffering agent and its pH should be tailored to the specific enzyme under investigation.

Commonly Used Buffers and Additives:

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer often used in the pH range of 6.8 to 8.2. A typical buffer composition for a PLpro assay includes 50 mM HEPES at a pH of 7.4. glpbio.com

Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride): Another widely used buffer, effective in the pH range of 7.5 to 8.5. For some protease assays, a buffer containing 50 mM Tris-HCl at pH 8.0 is employed.

Key Buffer Additives:

Reducing Agents: Dithiothreitol (DTT) is frequently included, typically at a concentration of 2 mM, to maintain a reducing environment, which is crucial for the activity of cysteine proteases like PLpro. glpbio.com

Detergents: Non-ionic detergents such as Triton X-100 (at a low concentration, e.g., 0.01% v/v) are often added to prevent aggregation of the enzyme and other proteins and to reduce non-specific binding to assay plates. glpbio.com

Protein Stabilizers: Bovine Serum Albumin (BSA) is commonly included at a concentration of around 0.1 mg/mL to prevent the enzyme from adsorbing to surfaces and to stabilize its activity, especially at low enzyme concentrations. glpbio.com

The optimal pH for an enzyme assay is a balance between enzyme stability and activity. For SARS-CoV-2 PLpro, the protein is most stable in a pH range of 6.5 to 8.0. While the enzyme may exhibit activity outside this range, prolonged exposure to non-optimal pH can lead to irreversible denaturation.

| Component | Typical Concentration | Purpose |

| Buffering Agent | ||

| HEPES | 50 mM | Maintains stable pH (typically ~7.4) |

| Tris-HCl | 50 mM | Maintains stable pH (typically ~8.0) |

| Additives | ||

| DTT | 2 mM | Maintains a reducing environment for cysteine proteases |

| Triton X-100 | 0.01% (v/v) | Prevents protein aggregation and non-specific binding |

| BSA | 0.1 mg/mL | Stabilizes the enzyme and prevents surface adsorption |

| NaCl | 100-150 mM | Modulates ionic strength and can improve reproducibility |

Temperature and Ionic Strength Effects on Enzyme Activity

Temperature and ionic strength are two physical parameters that significantly influence the rate of enzymatic reactions.

Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity. For SARS-CoV-2 PLpro, studies have shown that the enzyme exhibits maximum catalytic efficiency (kcat/Km) at 30°C. Assays are often conducted at a constant temperature, such as 37°C, to mimic physiological conditions, but it is crucial to determine the optimal temperature for the specific enzyme being studied to ensure maximal sensitivity.

Ionic Strength: The ionic strength of the assay buffer, primarily determined by the salt concentration, can affect enzyme activity by influencing protein solubility and the conformation of the active site. The effect of ionic strength can be enzyme-dependent. For instance, in assays with SARS-CoV-2 PLpro, the presence of sodium chloride (NaCl) did not have a significant impact on the enzymatic activity itself. However, the inclusion of 100 mM NaCl was found to enhance the reproducibility of the results. In other protease assays, NaCl concentrations of up to 150 mM are common.

Substrate Concentration Range Optimization

To accurately determine the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), it is essential to optimize the concentration range of the Z-Arg-Leu-Arg-Gly-Gly-AMC substrate.

The relationship between the initial reaction velocity (v) and the substrate concentration ([S]) is described by the Michaelis-Menten equation. ucl.ac.uk To determine Km and Vmax, the assay is performed with a fixed amount of enzyme and varying concentrations of the substrate.

Methodology for Optimization:

Initial Range Finding: Based on literature or preliminary experiments, a broad range of substrate concentrations is tested. For Z-Arg-Leu-Arg-Gly-Gly-AMC, a recommended starting concentration is between 20 µM and 100 µM. ubpbio.comubpbio.com An assay for PLpro, for example, has utilized a final substrate concentration of 50 µM. glpbio.com

Measuring Initial Rates: The rate of AMC release is measured for each substrate concentration. It is crucial to use the initial linear portion of the reaction progress curve to calculate the velocity. researchgate.net

Data Plotting and Analysis: The initial velocities are then plotted against the corresponding substrate concentrations. This will typically yield a hyperbolic curve. ucl.ac.uk To more easily and accurately determine Km and Vmax, the data can be linearized using methods such as the Lineweaver-Burk plot (a plot of 1/v versus 1/[S]). ucl.ac.uk

The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax.

The x-intercept is equal to -1/Km.

The slope is Km/Vmax.

An enzyme with a low Km has a high affinity for the substrate, while Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. ucl.ac.uk For assays aimed at screening inhibitors, using a substrate concentration at or below the Km value is often recommended to ensure sensitivity to competitive inhibitors. nih.gov

| Kinetic Parameter | Description | Determination Method |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax; an inverse measure of the enzyme's affinity for the substrate. | Determined from the x-intercept of a Lineweaver-Burk plot or non-linear regression of a Michaelis-Menten plot. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Determined from the y-intercept of a Lineweaver-Burk plot or the plateau of a Michaelis-Menten plot. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Calculated from Vmax and the total enzyme concentration ([E]t): kcat = Vmax / [E]t. |

Fluorescence Detection Parameters for AMC Quantitation

The accurate measurement of the released 7-amino-4-methylcoumarin (B1665955) (AMC) is the cornerstone of assays utilizing Z-Arg-Leu-Arg-Gly-Gly-AMC. This requires optimization of the fluorescence detection parameters on the chosen instrument, typically a fluorescence microplate reader or a spectrofluorometer.

Excitation Wavelength Optimization

The excitation wavelength is the wavelength of light used to excite the AMC fluorophore. While AMC has a broad excitation spectrum, there is a peak at which it absorbs light most efficiently. Using the optimal excitation wavelength maximizes the fluorescence signal. For free AMC, the peak excitation wavelength is approximately 341 nm. However, in practice, a range of excitation wavelengths from 340 nm to 380 nm is commonly used, depending on the specific instrument's filters and light source. caymanchem.com For example, assays for PLpro have successfully used an excitation wavelength of 340 nm. glpbio.com

Emission Wavelength Detection

Upon excitation, the AMC molecule emits light at a longer wavelength. The emission spectrum of AMC also has a characteristic peak, which is the optimal wavelength to measure the fluorescence signal. The emission peak for AMC is around 441 nm. Commonly used emission wavelengths for AMC detection in enzymatic assays range from 440 nm to 460 nm. caymanchem.com An emission wavelength of 450 nm has been used in assays with Z-Arg-Leu-Arg-Gly-Gly-AMC. glpbio.com It is important to select an emission wavelength that maximizes the signal from free AMC while minimizing any background fluorescence from the substrate or buffer components.

| Parameter | Typical Range (nm) | Peak (nm) |

| Excitation Wavelength | 340 - 380 | ~341 |

| Emission Wavelength | 440 - 460 | ~441 |

Instrument Calibration and Sensitivity

To convert the relative fluorescence units (RFU) measured by the instrument into a quantitative measure of product formation (i.e., moles of AMC released), an instrument calibration is necessary. This is typically achieved by generating a standard curve using known concentrations of free AMC. researchgate.net

Procedure for Generating an AMC Standard Curve:

Prepare AMC Standards: A series of dilutions of free AMC are prepared in the same assay buffer that will be used for the enzymatic reaction. The concentration range should encompass the expected concentrations of AMC that will be generated in the assay. A typical range might be from 0 to 100 µM. researchgate.net

Measure Fluorescence: The fluorescence of each standard concentration is measured in the microplate reader using the optimized excitation and emission wavelengths. A blank sample containing only the assay buffer should also be measured to determine the background fluorescence.

Plot the Standard Curve: The background-corrected fluorescence intensity (in RFU) is plotted against the corresponding AMC concentration. This should yield a linear relationship within a certain concentration range.

Determine the Slope: A linear regression is performed on the data points within the linear range. The slope of this line (in RFU/µM) serves as a conversion factor to calculate the concentration of AMC produced in the enzymatic reaction from the measured RFU values. researchgate.net

Instrument Sensitivity: The sensitivity setting of the fluorescence detector (often referred to as gain) should be adjusted to ensure that the fluorescence signal is within the linear dynamic range of the instrument. If the sensitivity is too low, the signal from the reaction may not be distinguishable from the background noise. If it is too high, the detector may become saturated, especially at later time points or with high enzyme activity, leading to non-linear and inaccurate readings. The optimal sensitivity setting is one that provides a robust signal without saturation for the highest concentration on the AMC standard curve.

Advanced Research Applications and Mechanistic Insights Facilitated by Z Arg Leu Arg Gly Gly Amc Acetate Salt

Elucidation of Proteolytic Pathways and Regulatory Networks

The ubiquitin-proteasome system (UPS) is a primary pathway for protein degradation and regulation in eukaryotic cells, maintaining protein homeostasis and controlling numerous signaling cascades. nih.govnih.govmdpi.com Deubiquitinating enzymes (DUBs) are central regulators of the UPS, as they reverse the process of ubiquitination by cleaving ubiquitin from target proteins, thereby influencing protein stability, localization, and activity. koreascience.krnih.govnih.gov

Z-Arg-Leu-Arg-Gly-Gly-AMC serves as a key substrate for studying the activity of specific DUB families, most notably Ubiquitin C-terminal Hydrolases (UCHs) and certain Ubiquitin-Specific Proteases (USPs), such as USP5 (also known as isopeptidase T). ubpbio.combiorxiv.org The ability to quantitatively measure the activity of these enzymes in real-time using this fluorogenic substrate allows researchers to probe the intricate regulatory networks they govern. koreascience.kr For instance, by monitoring the hydrolysis of Z-Arg-Leu-Arg-Gly-Gly-AMC, scientists can characterize the enzymatic parameters of purified DUBs, investigate how their activity is modulated by other proteins or cellular signals, and gain insights into their substrate specificity. koreascience.krnih.gov

This tool is instrumental in dissecting the roles of DUBs in complex cellular processes. For example, understanding how the activity of a specific DUB changes in response to cellular stress or during different phases of the cell cycle can help map its position and function within broader signaling pathways. nih.govnih.gov The use of such fluorogenic substrates is a cornerstone of biochemical assays designed to unravel the functional dynamics of the UPS. koreascience.kr

Discovery and Characterization of Enzyme Inhibitors and Allosteric Modulators

The development of specific enzyme inhibitors is crucial both for basic research and as a starting point for new therapeutics. Z-Arg-Leu-Arg-Gly-Gly-AMC is extensively used in high-throughput screening (HTS) campaigns to identify small molecules that can inhibit the activity of target proteases. reactionbiology.com

Identification of Competitive and Non-Competitive Inhibitors

The continuous fluorescent assay enabled by Z-Arg-Leu-Arg-Gly-Gly-AMC is highly amenable to HTS, allowing for the rapid testing of large compound libraries. reactionbiology.com In a typical assay, the target enzyme (e.g., SARS-CoV-2 PLpro or USP5) is incubated with the substrate and a test compound. A reduction in the rate of AMC fluorescence generation indicates inhibition. nih.gov

This assay format is versatile and can be used to distinguish between different modes of inhibition. For example, by measuring the enzyme's kinetics at various substrate and inhibitor concentrations, researchers can determine if an inhibitor is competitive (binds to the active site) or non-competitive (binds to an allosteric site). Furthermore, studies have specifically aimed to identify allosteric sites on proteases like the SARS-CoV-2 PLpro. nih.govbiorxiv.org By mutating residues in computationally predicted surface pockets and then measuring the enzyme's activity against a peptide substrate, researchers can identify regions that regulate enzyme function allosterically. nih.govbiorxiv.org A compound that binds to such a site and inhibits activity would be classified as an allosteric modulator. The ability to screen for and characterize such modulators is critical, as they can offer advantages in terms of specificity and can modulate enzyme function in more nuanced ways than active-site inhibitors. biorxiv.org

| Target Enzyme | Screening Goal | Assay Principle | Key Finding | Reference |

|---|---|---|---|---|

| SARS-CoV-2 PLpro | Identify novel inhibitors from a compound library | Fluorescence-based enzymatic assay measuring cleavage of Z-RLRGG-AMC | Identified several aromatic disulfide compounds as efficient PLpro inhibitors with Kd values in the micromolar range. | nih.gov |

| USP5 | Characterize allosteric inhibitors | In vitro inhibition of USP5 catalytic activity using a di-ubiquitin substrate, with initial hits often found via screens involving fluorogenic substrates. | Identified a chemical series that binds to the allosteric ZnF-UBD site of USP5 and inhibits its catalytic function. | biorxiv.org |

| MERS-CoV PLpro | Mutational analysis of catalytic activity | Kinetic assays measuring hydrolysis of fluorogenic substrates to determine the effect of mutations. | Identified key residues (Asp164, Asp165) important for catalytic activity. | nih.gov |

Structure-Activity Relationship (SAR) Studies of Inhibitory Compounds

Once initial "hit" compounds are identified, the next step is often to synthesize and test a series of chemical analogs to understand the structure-activity relationship (SAR). The goal is to optimize the compound's potency, selectivity, and other pharmacological properties. The quantitative nature of the Z-Arg-Leu-Arg-Gly-Gly-AMC assay is vital for SAR studies. nih.gov

For example, in the development of inhibitors for USP5, researchers synthesized a series of compounds designed to bind to an allosteric site (the zinc-finger ubiquitin binding domain, or ZnF-UBD). biorxiv.orgnih.gov By systematically modifying different parts of the chemical scaffold and measuring the inhibitory activity of each new analog, they were able to build a detailed SAR. biorxiv.orgnih.gov This process, complemented by structural data from crystallography, led to the identification of a more potent and selective inhibitor. biorxiv.org Similarly, extensive SAR studies have been conducted for inhibitors of SARS-CoV-2 PLpro, with enzymatic assays being a primary tool to evaluate the potency of newly synthesized analogs. nih.gov

Investigation of Protein Processing and Post-Translational Modifications

Post-translational modifications (PTMs) are critical for regulating protein function, and ubiquitination is one of the most complex and widespread PTMs. rsc.orgescholarship.org The process is reversible, and DUBs play the essential role of "erasers." Z-Arg-Leu-Arg-Gly-Gly-AMC, by mimicking the C-terminus of ubiquitin, is a direct tool for studying the "erasing" part of this PTM cycle. ubpbio.com

Researchers use this substrate to characterize the deubiquitinating activity of enzymes from various organisms and cellular compartments. koreascience.kr This allows for the investigation of how DUBs contribute to the dynamic regulation of protein ubiquitination. For instance, comparing the activity of a DUB against Z-Arg-Leu-Arg-Gly-Gly-AMC versus its activity against specific di-ubiquitin linkages can reveal selectivity for mono-ubiquitin versus poly-ubiquitin chains. nih.gov This is crucial for understanding the specific biological role of the enzyme, whether it is involved in recycling ubiquitin monomers or editing complex ubiquitin chains. nih.gov

Furthermore, viral proteases often have deubiquitinating activity that is crucial for their life cycle. The papain-like protease (PLpro) of coronaviruses not only processes the viral polyprotein but also removes ubiquitin and the ubiquitin-like modifier ISG15 from host proteins. nih.govnih.gov Assays using Z-Arg-Leu-Arg-Gly-Gly-AMC are fundamental to studying and quantifying this aspect of the viral enzyme's function, providing insight into how the virus manipulates the host's PTM machinery. nih.gov

Contributions to Biochemical Pathogenesis Studies

The compound has made significant contributions to understanding how pathogens, particularly viruses, cause disease. Many viruses produce large polyproteins that must be cleaved by proteases into individual functional proteins for viral replication to occur. nih.gov The PLpro of coronaviruses like SARS-CoV and MERS-CoV is essential for this processing. nih.govnih.gov

The Z-Arg-Leu-Arg-Gly-Gly-AMC substrate is used to measure the proteolytic activity of PLpro, enabling researchers to study its function and to screen for inhibitors that could block viral replication. reactionbiology.comnih.gov Beyond polyprotein processing, the deubiquitinating activity of PLpro is a key pathogenic mechanism. By removing ubiquitin and ISG15 from host cell proteins, PLpro helps the virus evade the host's innate immune response, particularly the type I interferon pathway. nih.govnih.gov Using Z-Arg-Leu-Arg-Gly-Gly-AMC and related substrates like Ubiquitin-AMC, scientists can dissect these different activities. For example, researchers have created mutant versions of PLpro and tested their activity against these substrates to pinpoint which amino acid residues are critical for its deubiquitinating function versus its polyprotein processing function. nih.gov This helps to clarify how the virus subverts host defenses and identifies specific enzyme functions that could be targeted by antiviral drugs.

| Pathogen | Enzyme Studied | Research Focus | Insight Gained from Assay | Reference |

|---|---|---|---|---|

| SARS-CoV-2 | Papain-like Protease (PLpro) | Inhibition of viral replication and host immune evasion | The substrate is used to screen for inhibitors that block both polyprotein processing and the deubiquitinating activity that suppresses the host immune response. | nih.gov |

| MERS-CoV | Papain-like Protease (PLpro) | Structural and mutational analysis of enzyme-host protein interaction | Used in conjunction with structural studies to show how PLpro recognizes the C-terminus of ubiquitin, informing on its deubiquitinating mechanism. | nih.gov |

Applications in Protease-Targeted Drug Discovery Research

Proteases are a major class of drug targets. The insights gained from using Z-Arg-Leu-Arg-Gly-Gly-AMC directly fuel protease-targeted drug discovery programs. The most prominent recent example is the global effort to develop antivirals against SARS-CoV-2. reactionbiology.comnih.gov

The PLpro of SARS-CoV-2 was quickly identified as a high-priority drug target. HTS campaigns using Z-Arg-Leu-Arg-Gly-Gly-AMC as the substrate were rapidly deployed to screen vast libraries of compounds for inhibitory activity. nih.govreactionbiology.com These screens have successfully identified multiple chemical scaffolds that serve as starting points for medicinal chemistry optimization. nih.gov

Following the initial screen, the assay is used for all subsequent stages of preclinical drug discovery, including:

Hit-to-Lead Optimization: Evaluating the potency and SAR of analogs to improve affinity and selectivity. nih.govnih.gov

Mechanism of Action Studies: Determining whether lead compounds act competitively or allosterically. biorxiv.orgbiorxiv.org

Selectivity Profiling: Testing lead compounds against related human proteases (e.g., other DUBs) to ensure they are selective for the viral target, which helps to minimize potential side effects.

The reliable and quantitative data generated from assays using Z-Arg-Leu-Arg-Gly-Gly-AMC are indispensable for making critical decisions in the progression of a drug discovery project, from initial hit identification to the selection of a candidate for further development. reactionbiology.com

Future Directions and Emerging Research Avenues Utilizing Z Arg Leu Arg Gly Gly Amc Acetate Salt

Development of Novel Assay Formats

The versatility of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate (B1210297) salt is driving the development of innovative assay formats beyond traditional methods. These next-generation assays promise greater sensitivity, physiological relevance, and higher throughput.

Cell-Based Assays: A significant leap forward involves the integration of Z-Arg-Leu-Arg-Gly-Gly-AMC into cell-based assays. acs.org Unlike in vitro assays that use purified enzymes, cell-based formats allow for the measurement of enzyme activity within a more physiologically relevant environment. nih.gov These assays can provide insights into how cellular factors and the intracellular milieu modulate enzyme function. nih.gov For instance, developing cell-permeable derivatives of Z-Arg-Leu-Arg-Gly-Gly-AMC could enable direct visualization and quantification of DUB activity in living cells, offering a dynamic view of enzyme regulation in response to various stimuli or therapeutic agents. nih.govnih.gov

Advanced Homogeneous Assays: Technologies like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are being adapted for protease activity studies and represent a promising future application for substrates like Z-Arg-Leu-Arg-Gly-Gly-AMC. revvity.comnih.govacs.org AlphaLISA assays are bead-based immunoassays that can be designed to detect the cleavage of a substrate, resulting in either an increase or decrease in a luminescent signal. revvity.com This format is highly sensitive and amenable to automation, making it ideal for large-scale screening campaigns. nih.govacs.org

Fluorescence Polarization (FP) Assays: Fluorescence polarization is another powerful technique that can be harnessed for studying enzyme activity with substrates such as Z-Arg-Leu-Arg-Gly-Gly-AMC. nih.govnih.govmoleculardevices.combmglabtech.com An FP-based assay was successfully developed for the discovery of SARS-CoV-2 PLpro inhibitors. nih.gov This method measures the change in the polarization of fluorescent light emitted by the cleaved AMC fluorophore, providing a sensitive and homogeneous assay format suitable for high-throughput screening. nih.govnih.gov

Time-Resolved Fluorescence (TRF) Assays: To overcome challenges like background fluorescence from compounds or biological materials, time-resolved fluorescence assays are being increasingly utilized. nih.gov By using fluorophores with long-lived fluorescence, such as those that can be paired with AMC in TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) applications, researchers can achieve a larger assay window and minimize interference. nih.gov Adapting Z-Arg-Leu-Arg-Gly-Gly-AMC for TR-FRET assays would represent a significant technical advancement for robust inhibitor screening.

| Assay Format | Principle | Potential Advantage with Z-Arg-Leu-Arg-Gly-Gly-AMC |

| Cell-Based Assays | Measurement of enzyme activity in living cells. | Provides more physiologically relevant data on enzyme function and regulation. |

| AlphaLISA | Bead-based immunoassay detecting substrate cleavage. | High sensitivity and suitability for automated high-throughput screening. |

| Fluorescence Polarization (FP) | Measures changes in light polarization upon substrate cleavage. | Homogeneous format with high sensitivity for inhibitor screening. |

| Time-Resolved Fluorescence (TRF) | Uses long-lived fluorophores to reduce background interference. | Increased robustness and larger assay window for high-throughput screening. |

Integration with Advanced Screening Technologies

The demand for identifying novel therapeutic agents has spurred the integration of reliable substrates like Z-Arg-Leu-Arg-Gly-Gly-AMC with advanced screening technologies. This synergy is accelerating the pace of drug discovery.

High-Throughput Screening (HTS): Z-Arg-Leu-Arg-Gly-Gly-AMC is already utilized in microtiter plate assays for HTS. bachem.com Future trends point towards further miniaturization and automation of these assays. nih.gov The transition from 96-well to 384-well and even 1536-well formats allows for the screening of vast compound libraries with reduced reagent consumption and increased throughput. oup.com Robotic liquid handling systems are crucial in this scale-up, ensuring precision and reproducibility. oup.com

Virtual and Fragment-Based Screening: In addition to experimental HTS, computational methods are playing an increasingly important role. High-throughput virtual screening can be used to computationally dock millions of compounds into the enzyme's active site to predict binding affinity. uchicago.edu Experimental validation of virtual hits can then be efficiently performed using assays with Z-Arg-Leu-Arg-Gly-Gly-AMC. Furthermore, fragment-based screening, which identifies low-molecular-weight compounds that bind to the target, can be coupled with assays using this substrate to guide the development of more potent inhibitors.

Potential for Elucidating New Enzymatic Functions

While Z-Arg-Leu-Arg-Gly-Gly-AMC is a known substrate for enzymes like isopeptidase T (USP5) and SARS-CoV PLpro, its potential to uncover the functions of other, less-characterized enzymes is a significant area for future research. sigmaaldrich.comubpbio.com

Profiling DUB Specificity: The family of deubiquitinating enzymes consists of nearly 100 members, many of whose functions remain poorly understood. nih.gov Z-Arg-Leu-Arg-Gly-Gly-AMC, which mimics the C-terminus of ubiquitin, can be used as a tool to profile the activity of a panel of DUBs. nih.govnih.gov This can help in identifying which DUBs are capable of cleaving this substrate, providing initial clues about their substrate preferences and biological roles.

Identifying Novel Viral and Bacterial Proteases: The utility of this substrate in studying the papain-like protease of SARS-CoV-2 suggests its potential application in the investigation of proteases from other emerging viral pathogens. oup.com Many viruses and bacteria produce proteases that are essential for their replication and pathogenesis. Screening these proteases against a library of substrates, including Z-Arg-Leu-Arg-Gly-Gly-AMC, could lead to the identification of their substrate specificities and the development of broad-spectrum antiviral or antibacterial agents.

Expansion into Emerging Areas of Protease Biology and Disease Research

The study of proteases is central to understanding numerous diseases. Z-Arg-Leu-Arg-Gly-Gly-AMC is poised to contribute to several emerging areas of biomedical research.

Cancer: The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. nih.gov DUBs, which are key components of this system, have emerged as attractive therapeutic targets in oncology. nih.gov Z-Arg-Leu-Arg-Gly-Gly-AMC can be employed in high-throughput screens to identify inhibitors of specific DUBs that are overactive in cancer cells. Such inhibitors could restore normal protein degradation pathways and induce cancer cell death.

Neurodegenerative Diseases: The accumulation of misfolded proteins is a central feature of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. nih.govnih.gov The ubiquitin-proteasome system plays a crucial role in clearing these toxic protein aggregates. nih.gov There is growing evidence that DUBs are involved in the pathogenesis of these diseases. researchgate.net Therefore, Z-Arg-Leu-Arg-Gly-Gly-AMC can be used in model systems of neurodegeneration to study DUB activity and to screen for compounds that can modulate this activity to enhance the clearance of pathogenic proteins. nih.govresearchgate.net

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.